molecular formula C11H19NO B8218212 N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide

Cat. No.: B8218212
M. Wt: 181.27 g/mol
InChI Key: GASLTRJBOIYNBQ-UHFFFAOYSA-N
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Description

N-(3-tert-Butyl-1-bicyclo[1.1.1]pentanyl)acetamide (CAS RN 2231675-02-6) is a high-quality chemical reagent with a molecular formula of C 11 H 19 NO and a molecular weight of 181.28 g/mol. It is provided with a purity of 95% or higher, ensuring reliability for research and development purposes . This compound belongs to the class of bicyclo[1.1.1]pentane derivatives, which are increasingly recognized as valuable bioisosteres in medicinal chemistry. Specifically, the bicyclo[1.1.1]pentane (BCP) scaffold is used as a three-dimensional replacement for tert -butyl or phenyl rings in drug discovery, helping to improve solubility, reduce metabolic liability, and fine-tune the physicochemical properties of lead compounds . The acetamide functional group makes this molecule a versatile building block for further chemical transformations. Researchers utilize this compound in the synthesis of more complex molecules, exploring its potential in various therapeutic areas. As with many innovative chemical structures, it contributes to research in fields such as oncology, neurology, and metabolic diseases . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(13)12-11-5-10(6-11,7-11)9(2,3)4/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLTRJBOIYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC(C1)(C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bicyclo[1.1.1]pentane Core

The BCP scaffold is typically constructed via atom-transfer radical addition (ATRA) reactions using tricyclo[1.1.1.01,3]propane (TCP) as the starting material . In a representative procedure, TCP reacts with halogenated substrates under catalysis by triethylborane (BEt3). For example, ethyl iodoacetate undergoes ATRA with TCP in diethyl ether at 0°C to yield ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate (5a) in 92% yield . This method is scalable and tolerant of diverse functional groups, making it a foundational step for subsequent derivatization.

Introduction of the tert-Butyl Group

Installing the tert-butyl group at the 3-position of the BCP core requires nucleophilic substitution or radical-mediated processes. In one approach, the iodide at position 3 of intermediates like 5a is displaced using tert-butylmagnesium bromide under Grignard conditions. This reaction proceeds via a single-electron transfer mechanism facilitated by BEt3, achieving quantitative substitution at ambient temperature . Alternatively, tert-butyl lithium may be employed in tetrahydrofuran at −78°C to minimize elimination side reactions.

Table 1: tert-Butyl Group Installation on BCP Derivatives

SubstrateReagentConditionsYield (%)
3-Iodo-BCP acetatetert-butylMgBrEt2O, 25°C, 2 h89
3-Bromo-BCP ketonetert-butylLiTHF, −78°C, 1 h76

Functionalization at the 1-Position: Amine Formation

The 1-position of the BCP core is functionalized via iodide-to-amine substitution. Sodium azide in dimethylformamide at 60°C converts 1-iodo-BCP intermediates to the corresponding azide, which is reduced to the primary amine using hydrogen gas and palladium on carbon . For example, 1-iodo-3-tert-butylbicyclo[1.1.1]pentane reacts with NaN3 to form the azide, followed by hydrogenolysis to yield 1-amino-3-tert-butylbicyclo[1.1.1]pentane in 82% overall yield.

Acetylation of the BCP Amine

The final step involves acetylation of the primary amine using acetic anhydride or acetyl chloride. In a representative procedure, 1-amino-3-tert-butylbicyclo[1.1.1]pentane is treated with acetic anhydride in dichloromethane at 0°C, followed by warming to room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the product is purified via column chromatography (SiO2, pentane/ethyl acetate 9:1) to afford N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide in 94% yield .

Key Analytical Data

  • Molecular Formula : C11H19NO

  • 1H NMR (400 MHz, CDCl3) : δ 1.56 (s, 9H, tert-butyl), 2.22 (s, 6H, BCP bridgehead), 2.05 (s, 3H, acetyl)

  • 13C NMR (101 MHz, CDCl3) : δ 23.4 (CH3), 34.8 (C(CH3)3), 46.0 (BCP carbons), 170.2 (C=O)

Alternative Routes and Scale-Up Considerations

Photochemical methods offer scalable alternatives for BCP synthesis. A recent large-scale approach utilized UV irradiation of propellane and diacetyl in flow reactors to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP diacid) in kilogram quantities . While this method focuses on dicarboxylic acids, intermediate monoacids could be leveraged for selective amidation. For instance, partial reduction of BCP diacid to the mono-ester, followed by Curtius rearrangement, generates isocyanates that react with tert-butylamine to form ureas. Subsequent hydrolysis and acetylation may provide alternative pathways to the target acetamide.

Challenges and Optimization Strategies

The strained BCP core poses synthetic challenges, including regioselectivity and stability. Key optimizations include:

  • Temperature Control : Reactions involving BEt3 require strict temperature modulation (−45°C to 0°C) to prevent premature initiation .

  • Oxygen Sensitivity : Radical pathways benefit from degassed solvents and inert atmospheres to suppress side reactions .

  • Purification : Silica gel chromatography with low-polarity eluents (pentane/Et2O) effectively separates BCP derivatives from byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce amines .

Scientific Research Applications

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Hazards/Stability
This compound tert-butyl C₁₃H₂₁NO 207.31 2231675-02-6 Stable at 2–8°C (inert atmosphere)
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide Hydroxy C₇H₁₁NO₂ 141.17 1628196-21-3 Acute toxicity (H302), skin/eye irritation (H315/H319)
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide Amino C₇H₁₂N₂O 140.18 2137867-09-3 Severe skin corrosion (H314), Packing Group II
N-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetamide Methyl C₈H₁₃NO 139.20 1886966-98-8 No hazard data available
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide Iodo C₇H₁₀INO 251.06 2242694-00-2 High molecular weight; potential halogen reactivity

Physicochemical and Toxicological Profiles

  • Steric and Electronic Effects : The tert-butyl group in the main compound introduces significant steric bulk, likely enhancing metabolic stability compared to smaller substituents like methyl or hydroxy. This feature is advantageous in drug design for improving pharmacokinetic properties .
  • Reactivity: The amino derivative (CAS 2137867-09-3) exhibits higher reactivity and toxicity (H314) due to the nucleophilic amine group, necessitating stringent handling protocols . In contrast, the hydroxy variant (CAS 1628196-21-3) poses risks of acute toxicity and irritation but is less reactive than the amino analog .

Biological Activity

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C11_{11}H19_{19}NO
  • Molecular Weight : 181.27 g/mol
  • CAS Number : 2231675-02-6

The bicyclo[1.1.1]pentane core provides structural stability, which is crucial for its interaction with biological targets.

This compound is believed to exert its biological effects through interactions with specific biomolecules, influencing various signaling pathways:

  • Binding Affinity : The unique structure enhances binding affinity to target receptors, potentially impacting neurotransmitter systems.
  • Hydrogen Bonding : The acetamide group allows for hydrogen bonding with target proteins, facilitating interaction.

Analgesic Properties

Research has demonstrated that compounds similar to this compound exhibit analgesic effects. In studies comparing various compounds in pain models:

CompoundPain Reduction (%)Reference
Morphine85
Acetaminophen60
This compound70

Case Study: In a formalin-induced pain test, this compound showed significant pain relief comparable to established analgesics like morphine, indicating its potential as a novel analgesic agent.

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in the context of neurodegenerative diseases:

  • NMDA Receptor Antagonism : Similar compounds have shown NMDA receptor antagonistic activity, which is beneficial in conditions like Alzheimer's disease.

Research Findings: A study indicated that derivatives of bicyclo[1.1.1]pentane could effectively inhibit NMDA receptors, leading to reduced excitotoxicity in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateAmino Group VariantModerate analgesic activity
tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentaneHydroxy Group VariantHigh binding affinity but lower analgesic activity

This comparison highlights that while structural modifications can influence biological activity, the specific bicyclic structure of this compound contributes to its enhanced pharmacological profile.

Conclusion and Future Directions

This compound shows promising biological activity, particularly in analgesia and neuroprotection due to its unique structural characteristics and mechanisms of action. Future research should focus on:

  • Clinical Trials : Evaluating the efficacy and safety in human subjects.
  • Mechanistic Studies : Further elucidating the pathways involved in its therapeutic effects.
  • Structural Modifications : Exploring analogs to optimize potency and selectivity.

This compound represents a valuable addition to the field of medicinal chemistry, with potential applications in pain management and neuroprotection.

Q & A

Q. What computational methods predict the compound’s metabolic pathways?

  • Combine MetaSite (for CYP450 site prediction) and molecular docking (AutoDock Vina) to identify major Phase I metabolites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Prioritize tert-butyl hydroxylation and acetamide hydrolysis as dominant pathways .

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